molecular formula C17H27N3O3S B5589504 N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B5589504
M. Wt: 353.5 g/mol
InChI Key: QWZBXDUWCQCYRS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, also known as MP-4, is a chemical compound that has been the subject of scientific research for its potential use in various applications. MP-4 is a sulfonamide derivative that has been synthesized using a specific method, and has demonstrated promising results in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide has been shown to inhibit the activity of STAT3, a transcription factor that is involved in tumor growth and survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide has been shown to possess various biochemical and physiological effects in laboratory experiments. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit tumor cell proliferation and migration. Additionally, N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide in laboratory experiments is its ability to inhibit multiple targets involved in inflammation and tumor growth, which may lead to a more effective therapeutic agent. However, one limitation of using N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research of N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide. One potential application is its use as a therapeutic agent in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide may have potential as an adjuvant therapy in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy. Furthermore, the synthesis of analogs of N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide is a sulfonamide derivative that has demonstrated promising results in laboratory experiments for its potential use as a therapeutic agent in various diseases. The compound inhibits multiple targets involved in inflammation and tumor growth, and possesses various biochemical and physiological effects. Although N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide has limitations, it has several potential future applications, including its use in neurodegenerative disorders and as an adjuvant therapy in cancer treatment.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)-4-oxobutylamine in the presence of a base such as triethylamine. The resulting compound is N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, which is a white solid that is soluble in water and organic solvents.

Scientific Research Applications

N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for further research.

properties

IUPAC Name

N-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-15-6-8-16(9-7-15)20(24(3,22)23)10-4-5-17(21)19-13-11-18(2)12-14-19/h6-9H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBXDUWCQCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)N2CCN(CC2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide

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